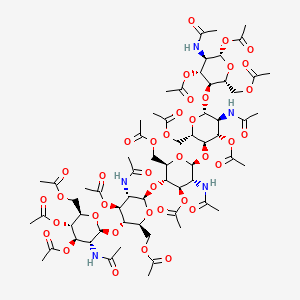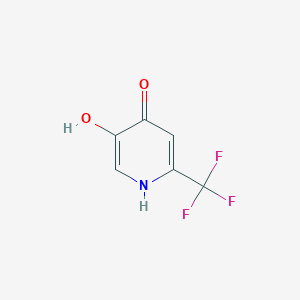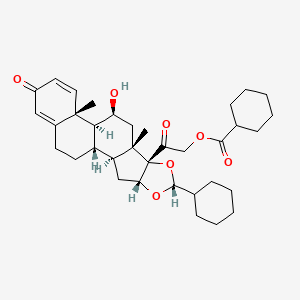
21-Desisobutyryl-21-cyclohexanoyl Ciclesonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Desisobutyryl-21-cyclohexanoyl Ciclesonide is a synthetic glucocorticoid analog derived from Ciclesonide. It is primarily used in scientific research and has shown potential in various applications due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 21-Desisobutyryl-21-cyclohexanoyl Ciclesonide involves multiple steps, starting from CiclesonideSpecific reaction conditions and reagents used in this synthesis are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
21-Desisobutyryl-21-cyclohexanoyl Ciclesonide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexanoyl group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
21-Desisobutyryl-21-cyclohexanoyl Ciclesonide is used in various scientific research fields, including:
Chemistry: As a reference material for studying glucocorticoid analogs.
Biology: Investigating its effects on cellular processes and receptor interactions.
Medicine: Exploring its potential therapeutic applications, particularly in inflammatory and allergic conditions.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in anti-inflammatory and immunosuppressive effects. The molecular pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparison with Similar Compounds
21-Desisobutyryl-21-cyclohexanoyl Ciclesonide is unique due to the presence of the cyclohexanoyl group, which enhances its stability and receptor affinity. Similar compounds include:
Ciclesonide: The parent compound with an isobutyryl group.
Desisobutyryl-ciclesonide: The active metabolite of Ciclesonide without the isobutyryl group.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and receptor affinities.
Properties
Molecular Formula |
C35H48O7 |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C35H48O7/c1-33-16-15-24(36)17-23(33)13-14-25-26-18-29-35(34(26,2)19-27(37)30(25)33,42-32(41-29)22-11-7-4-8-12-22)28(38)20-40-31(39)21-9-5-3-6-10-21/h15-17,21-22,25-27,29-30,32,37H,3-14,18-20H2,1-2H3/t25-,26-,27-,29+,30+,32+,33-,34-,35+/m0/s1 |
InChI Key |
WXQTYYPUTFGKEI-PZEHJPGKSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)COC(=O)C6CCCCC6)CCC7=CC(=O)C=C[C@]37C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)COC(=O)C6CCCCC6)CCC7=CC(=O)C=CC37C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


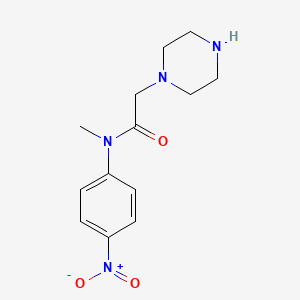
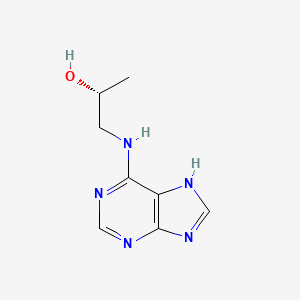
![5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one](/img/structure/B15295342.png)
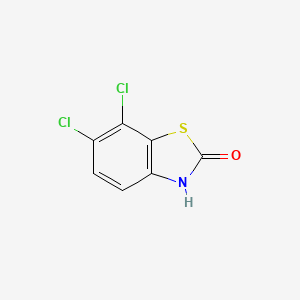
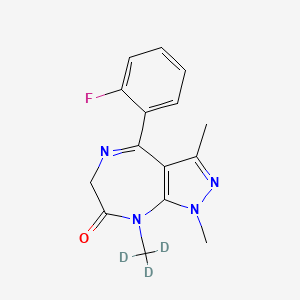
![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)
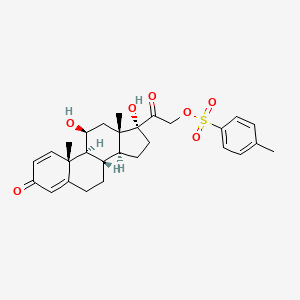
![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)

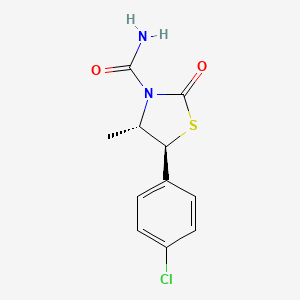
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)
![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)
